4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one
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Overview
Description
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties . This compound features a five-membered pyrrolidine ring with an ethyl group and a 2-oxopentan-3-yl substituent, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often utilize ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Chemical Reactions Analysis
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the pyrrolidine ring to pyrrolidin-2-one using oxidizing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions are often functionalized pyrrolidin-2-one derivatives .
Scientific Research Applications
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity . The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in determining its binding affinity and selectivity .
Comparison with Similar Compounds
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activity and applications .
Properties
CAS No. |
925246-43-1 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO2/c1-4-9-6-11(14)12(7-9)10(5-2)8(3)13/h9-10H,4-7H2,1-3H3 |
InChI Key |
BUULYVKABYABDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)N(C1)C(CC)C(=O)C |
Origin of Product |
United States |
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